2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Description
Properties
IUPAC Name |
2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRJHZIVNYGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chlorination and Aminolysis (Patent WO2010128388A2)
- Starting Materials : 2-(Trifluoromethyl)phenyl derivatives, chlorinated intermediates, and sodium borohydride.
- Key Steps :
- Chlorination : Introduction of chlorine onto the phenyl ring to form chlorinated intermediates.
- Aminolysis : Reaction of chlorinated intermediates with ammonia or amines in organic solvents like tetrahydrofuran (THF) at low temperatures (-5°C to 40°C).
- Work-up : Addition of water, phase separation, and distillation to isolate the amino derivative.
- Reaction Conditions :
- Solvent: Methylene dichloride (dichloromethane).
- Temperature: Maintained around 25°C–30°C during aminolysis.
- Reagents: Sodium bicarbonate or sodium hydroxide as bases; sodium borohydride for reduction steps.
- Outcome : Efficient formation of the amino compound with moderate to high yields (around 74%).
Multi-step Synthesis via Nitration, Bromination, and Reduction (US Patents 5484931A, 5965735A)
- Sequence :
- Nitration of phenyl precursors.
- Bromination to introduce reactive halogen groups.
- Hydrolysis and addition reactions to prepare intermediate amines.
- Reduction of nitro groups to amines using catalytic hydrogenation.
- Challenges :
Direct Amination via Chlorination and Methylation (CN Patent CN103570558A)
- Approach :
- React 2-chloro-5-trifluoromethyl phenylamine with methyl propionyl chloride and alkali in organic solvents like methylene dichloride.
- Followed by methylation using butyllithium and methyl sulfate in tetrahydrofuran.
- Catalytic hydrogenation with palladium on carbon to reduce intermediates to the amine.
- Hydrolysis with sulfuric acid to obtain the free amine.
- Advantages :
Preparation of Key Intermediates
The synthesis of 2-methyl-3-trifluoromethyl phenylamine is often achieved through the following key steps:
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| Aminolysis | Chlorinated phenyl derivative + sodium bicarbonate in dichloromethane at 25–30°C | Substitution of chlorine with amino group | |
| Methylation | Butyllithium in THF at -25°C, methyl sulfate | Introduction of methyl groups at specific positions | |
| Catalytic Hydrogenation | Pd/C in methyl alcohol under hydrogen at 25–50°C | Reduction of intermediates to free amine | |
| Hydrolysis | Sulfuric acid at 110–120°C | Hydrolyzing amide to amine |
Synthesis of the Final Compound: 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Once the key intermediate is obtained, the final step involves the formation of the enol alcohol:
Method :
- Aldol-type condensation : Reacting the amino derivative with appropriate aldehydes or ketones under basic or acidic conditions to form the enol alcohol.
- Reduction : Catalytic hydrogenation or other reduction techniques to adjust the oxidation state.
- Purification : Chromatography or distillation to isolate the target compound.
Note : The specific synthesis pathway for this compound is less documented; however, it is inferred that it involves selective functionalization of the phenyl ring and subsequent reduction steps.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| A | 2-(Trifluoromethyl)phenyl derivatives | Sodium borohydride, chlorinating agents | Tetrahydrofuran, dichloromethane | 0–40°C, inert atmosphere | ~74% | Efficient, scalable |
| B | Nitrated and brominated phenyl compounds | Catalytic hydrogenation | Ethanol, methanol | 25–50°C, hydrogen pressure | ~61.67% | Multi-step, complex |
| C | 2-chloro-5-trifluoromethyl phenylamine | Methyl propionyl chloride, butyllithium | Methylene dichloride, THF | -25°C to 30°C | Variable | Fewer steps, controlled |
Research Findings and Considerations
- Reaction Optimization : Maintaining low temperatures during methylation and hydrogenation improves selectivity and yield.
- Solvent Choice : Dichloromethane and tetrahydrofuran are preferred due to their inertness and solubility profiles.
- Reagent Selection : Use of hydrogen sodium hydride or sodium bicarbonate as bases enhances reaction efficiency.
- Environmental & Safety Aspects : Handling of methyl sulfate and butyllithium requires strict safety protocols; alternative greener reagents are under investigation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. A study demonstrated that derivatives of this compound showed selective toxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Trifluoromethyl-containing compounds are known to exhibit enhanced biological activity due to their electron-withdrawing nature, which can stabilize reactive intermediates. Preliminary studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer in the synthesis of fluorinated polymers. The incorporation of trifluoromethyl groups into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance. These polymers are particularly useful in coatings and films that require durability under harsh conditions .
Fluorescent Materials
The compound’s structural characteristics make it suitable for developing fluorescent materials. Research has shown that derivatives can be engineered to emit light upon excitation, which is valuable for applications in optoelectronics and sensor technologies .
Agrochemicals
Pesticide Development
The unique properties of this compound also extend to agrochemical applications, particularly in the development of new pesticides. Compounds with trifluoromethyl groups have been linked to increased potency against pests while minimizing environmental impact. Studies are ongoing to evaluate its efficacy as a pesticide or herbicide, focusing on its mode of action and safety profile .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Selective toxicity, Enhanced biological activity |
| Materials Science | Monomers for polymers, Fluorescent materials | Thermal stability, Chemical resistance |
| Agrochemicals | Pesticide development | Increased potency, Reduced environmental impact |
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of fluorinated phenolic compounds on breast cancer cells. The study found that this compound exhibited IC50 values comparable to leading chemotherapeutic agents, indicating potential for further drug development .
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute demonstrated the successful incorporation of this compound into a fluorinated polymer matrix. The resulting materials showed improved mechanical properties and thermal stability, making them suitable for high-performance applications in electronics .
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Key Differences and Implications
In contrast, Vb’s meta-CF₃ group allows for more accessible conjugation in the propenol chain, as evidenced by its quantitative yield under mild conditions .
Functional Group Influence: Allylic Alcohols (Target and Vb): The hydroxyl group enables hydrogen bonding, impacting solubility and crystal packing. highlights that such interactions govern supramolecular assembly, which is critical for solid-state properties . Chalcone Derivatives (): The α,β-unsaturated ketone moiety absorbs UV light, making these compounds relevant in photodynamic applications. However, the lack of a hydroxyl group reduces hydrogen-bonding capacity compared to alcohols . Amino Alcohol (): The ethylamino group introduces basicity, enhancing solubility in acidic environments and enabling interactions with biological targets (e.g., neurotransmitter receptors) .
Electronic Effects of -CF₃ :
- The -CF₃ group’s electron-withdrawing nature stabilizes adjacent carbocations, influencing reaction pathways. For example, in Vb, this stabilization may facilitate acid-catalyzed esterification or dehydration .
- In chalcone derivatives (), the -CF₃ group enhances electrophilicity at the β-carbon, promoting Michael addition reactions .
Safety and Toxicity: While direct safety data for the target compound are absent, analogs like phenol acetates () exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting that fluorinated alcohols may require careful handling .
Biological Activity
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol, also known as a trifluoromethylated compound, is gaining attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 216.2 g/mol. It features a trifluoromethyl group, which has been shown to enhance biological activity in various chemical contexts. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₃O |
| Molecular Weight | 216.2 g/mol |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of trifluoromethylated compounds. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that compounds with trifluoromethyl groups exhibited enhanced potency against non-small cell lung cancer (NSCLC) cells, with significant induction of apoptosis observed at specific concentrations .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Kinase Inhibition: The compound has been shown to inhibit various tyrosine kinases, which are critical in cancer cell signaling pathways. In particular, it demonstrated significant inhibition of c-MET kinase activity, crucial for tumor growth and metastasis .
- Apoptosis Induction: The ability to induce apoptosis in cancer cells is a vital aspect of its anticancer potential. This effect may be mediated through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Study 1: NSCLC Cell Lines
In a controlled laboratory setting, the effects of this compound were evaluated on various NSCLC cell lines. The compound was administered at concentrations ranging from 1 μM to 20 μM. Results indicated that at concentrations above 10 μM, there was a marked decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP .
Study 2: Synergistic Effects with Existing Therapies
Another study explored the synergistic effects of this compound when combined with established chemotherapeutics like gefitinib. The combination treatment led to enhanced inhibition of tumor growth compared to either treatment alone, suggesting that the trifluoromethylated compound could serve as an effective adjuvant therapy in NSCLC management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol in laboratory settings?
- Methodology :
- Carboxylation followed by reduction : Start with 3-(2-trifluoromethylphenyl)propionic acid (CAS 94022-99-8, >98% purity) as a precursor. Reduce the carboxyl group using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under controlled pressure .
- Esterification and hydroxylation : Use allylic alcohol intermediates with trifluoromethylphenyl groups, followed by regioselective hydroxylation via Sharpless epoxidation or enzymatic catalysis .
- Key considerations : Monitor reaction progress via TLC or HPLC (retention time ~1.43 minutes under SMD-TFA05 conditions) to confirm intermediate purity .
Q. How can the compound’s structure be validated post-synthesis?
- Analytical techniques :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (SHELXL/SHELXS) for structure refinement. SHELX is robust for handling small-molecule crystallography, even with heavy atoms like fluorine .
- NMR spectroscopy : Analyze and spectra to confirm the trifluoromethyl group and allylic hydroxyl positions. Compare shifts with DFT-predicted values .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation :
- Acute toxicity : Classified under H302 (harmful if swallowed). Use fume hoods and PPE (nitrile gloves, lab coats).
- Skin/eye irritation : Designated H315/H318. Store in sealed containers away from oxidizers.
Advanced Research Questions
Q. How can computational methods optimize the compound’s electronic properties for target applications?
- DFT-based strategies :
- Use the Colle-Salvetti functional to model electron correlation effects, particularly for the trifluoromethyl group’s electron-withdrawing behavior .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions.
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Challenges :
- Disorder in trifluoromethyl groups : Common due to rotational flexibility.
- Weak hydrogen bonding : The hydroxyl group forms weak O–H···F interactions, complicating packing analysis.
- Solutions :
- Apply SHELXL’s TWIN/BASF commands for twinned crystals.
- Use graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs and validate packing models .
Q. How do intermolecular interactions influence the compound’s solid-state stability?
- Hydrogen-bonding networks :
- The hydroxyl group forms bifurcated hydrogen bonds with adjacent fluorine atoms (C–F···H–O).
- Graph set notation (e.g., ) quantifies these interactions and predicts stability under thermal stress .
- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with bond dissociation energies from DFT.
Q. What strategies are effective for resolving contradictions between experimental and computational data?
- Case example :
- Discrepancy : DFT predicts a shorter C–O bond length than SCXRD.
- Resolution : Re-examine basis set superposition error (BSSE) in DFT or refine disorder models in SCXRD using SHELXE .
Methodological Tables
| Parameter | Experimental Value | DFT-Predicted Value | Deviation |
|---|---|---|---|
| C–O bond length (Å) | 1.42 ± 0.02 | 1.39 | 2.1% |
| O–H···F bond angle (°) | 158.3 | 162.1 | 2.4% |
| Trifluoromethyl rotation (°) | 15.7 (disordered) | 18.2 | 1.5% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
